Cortisol17-valerate

Glucocorticoid receptor binding 17-ester SAR Receptor pharmacology

Non-fluorinated medium-potency GR agonist with hydrolysis-resistant 17-ester configuration for reproducible Franz diffusion cell and RHE permeation studies. Unlike 21-esters that undergo rapid intra-cutaneous hydrolysis, the intact 17-valerate species persists in viable epidermis, enabling accurate parent compound flux determination. • 11.5× enhanced GR binding vs cortisol; 35.9× vs cortisol 21-valerate-anchors C5 ester reference point in SAR panels • Vasoconstrictor activity = 1.00-internal reference standard for skin blanching bioequivalence studies • Produces mild, transient skin atrophy vs severe, persistent atrophy from fluorinated analogs-preferred non-fluorinated safety comparator for chronic dermal pharmacology

Molecular Formula C26H34O6
Molecular Weight 442.5 g/mol
Cat. No. B13155737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisol17-valerate
Molecular FormulaC26H34O6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1(CCCC2C1(C3(C(C=C4C=CC=C4C3C(=O)C2)C)C)O)C(=O)CO
InChIInChI=1S/C26H34O6/c1-4-5-11-22(30)32-25(21(29)15-27)12-7-9-18-14-20(28)23-19-10-6-8-17(19)13-16(2)24(23,3)26(18,25)31/h6,8,10,13,16,18,23,27,31H,4-5,7,9,11-12,14-15H2,1-3H3/t16-,18?,23?,24-,25-,26-/m0/s1
InChIKeySVHZZQZPAAYNJY-RZUWNUQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisol 17-Valerate: Chemical Identity and Comparator Context


Cortisol 17-valerate (CAS 57524-89-7; synonym: hydrocortisone 17-valerate, Westcort) is a synthetic, non-fluorinated glucocorticoid corticosteroid ester with molecular formula C₂₆H₃₈O₆ and a monoisotopic mass of 446.27 Da [1]. It is the 17α-pentanoate (valerate) ester of the endogenous glucocorticoid cortisol (hydrocortisone). As a medium-potency topical corticosteroid, it occupies a defined position within the potency spectrum, situated between low-potency hydrocortisone (1%) and higher-potency fluorinated analogs such as betamethasone 17-valerate [2]. The compound is listed in ChEBI (CHEBI:50865) as a cortisol ester, a valerate ester, and a primary alpha-hydroxy ketone [1].

I

GR binding affinity probe for SAR studies; C-17 ester structural contribution workflow

II

Vasoconstrictor assay reference standard; non-fluorinated calibration for topical potency ranking

III

Non-fluorinated comparator for skin atrophy profiling and chronic dermal safety research

Why Cortisol 17-Valerate Is Not Interchangeable


Cortisol 17-valerate and its closest chemical analogs—including cortisol 17-butyrate, hydrocortisone (parent), and betamethasone 17-valerate—exhibit marked quantitative differences in glucocorticoid receptor (GR) binding affinity, enzymatic stability, vasoconstrictor potency, and atrophogenic risk that preclude assumed functional interchangeability [1][2]. The position (C-17 vs. C-21) and chain length (C5 valerate vs. C4 butyrate vs. acetate) of the ester moiety directly control receptor engagement kinetics and susceptibility to tissue esterase hydrolysis [1][3]. Substituting one 17-ester for another, or selecting an unesterified steroid, introduces quantifiable shifts in both efficacy and the benefit/risk ratio that are material to experimental design, formulation development, and clinical procurement decisions.

17‑ester chain length

Valerate vs. butyrate or acetate alters GR binding affinity and esterase stability; direct substitution may shift dose–response and tissue retention.

Fluorination status

Non‑fluorinated structure yields a different atrophogenicity profile than betamethasone 17‑valerate; atrophogenicity endpoints may not transfer.

Positional isomerism

17‑ester resists enzymatic hydrolysis; 21‑ester is rapidly degraded. Substituting with cortisol 21‑valerate introduces rapid prodrug breakdown confound.

Cortisol 17-Valerate: Head-to-Head Differentiation Evidence


GR Binding Affinity vs. Unmodified Cortisol

In a competitive [³H]dexamethasone binding assay using rat thymus cytosol glucocorticoid receptor, cortisol 17-valerate showed a relative binding affinity of 11.5, compared with cortisol set at 1.0. By contrast, cortisol 17-butyrate achieved a relative affinity of 12.4, and cortisol 17-acetate only 1.14 [1]. Esterification at the 21-position of cortisol 17-valerate progressively reduced affinity: the 21-acetate of cortisol 17-valerate showed a relative affinity of only 0.76, and the 21-propionate and 21-butyrate derivatives 1.17 and 1.33 respectively [1]. This demonstrates that C-17 valerate esterification is a principal driver of GR affinity enhancement, but that further substitution at C-21 partially antagonizes this gain.

GR Binding Affinity
Head‑to‑head
11.5‑fold increase over cortisol (relative affinity 11.5 vs. 1.0); comparable to cortisol 17‑butyrate (12.4); 35.9× higher than 21‑valerate

Supports GR binding affinity SAR interpretation; C‑17 valerate structural contribution.

Rat thymus cytosol [³H]dexamethasone displacement assay.

Glucocorticoid receptor binding 17-ester SAR Receptor pharmacology

Vasoconstrictor Potency in Human Skin Blanching Assay

In a standardized human vasoconstrictor (skin blanching) assay involving 24 healthy volunteers, the mean activity of hydrocortisone 17-valerate 0.2% cream was assigned a reference value of 1.00. Betamethasone valerate 0.1% cream (Valisone) registered a significantly lower mean activity of 0.47 (p < 0.05), while betamethasone valerate 0.01% cream scored 0.46 [1]. Fluocinonide 0.05% ointment achieved the highest value at 1.50, and triamcinolone acetonide 0.1% cream the lowest at 0.32 [1]. This places cortisol 17-valerate 0.2% at approximately 2.1-fold the vasoconstrictor activity of the same-concentration (0.1%) betamethasone valerate comparator product.

Vasoconstrictor Potency
Head‑to‑head
Ranked 1.00 (reference); betamethasone valerate 0.1%: 0.47; fluocinonide 0.05%: 1.50; triamcinolone acetonide 0.1%: 0.32

Supports vasoconstrictor assay ranking; reference standard context for non‑fluorinated calibration.

Human skin blanching assay (n=24); 6‑h unoccluded application.

Vasoconstrictor assay Topical corticosteroid potency Bioequivalence

Clinical Efficacy in Atopic Dermatitis

In a double-blind, paired-comparison study involving 68 patients with atopic dermatitis, hydrocortisone valerate 0.2% cream was found to be as effective as the fluorinated betamethasone valerate cream and significantly more effective than both hydrocortisone cream and placebo cream base [1]. Treatments were applied three times daily for up to four weeks. This non-fluorinated corticosteroid thus achieved clinical efficacy parity with a fluorinated mid-potency standard, while structurally lacking the 9α-fluoro substituent associated with increased atrophogenic risk in long-term use [2].

Atopic Dermatitis Endpoint
Endpoint context
Reported non‑inferior to betamethasone valerate cream; superior to hydrocortisone 1% and placebo

Reported clinical endpoint context; non‑inferiority profile supports comparator endpoint monitoring.

Double‑blind, paired‑comparison (n=68); TID up to 4 weeks.

Atopic dermatitis Clinical efficacy Topical steroid comparison

Skin Atrophy Risk vs. Fluorinated Steroids

In an intradermal injection model evaluating atrophy-producing potential in UVL-inflamed human skin, hydrocortisone 17-valerate produced only mild, transient atrophy, whereas the fluorinated steroid triamcinolone acetonide—differing from desonide solely by the presence of a fluorine atom—produced severe, persistent atrophy. Hydrocortisone (unesterified) produced no detectable atrophy [1]. Crucially, desonide (non-fluorinated) and triamcinolone acetonide (fluorinated) exhibited similar vasoconstrictor potency, demonstrating that vasoconstrictor activity and atrophogenicity can be dissociated, and that fluorine substitution rather than vasoconstrictor potency drives atrophogenic risk [1].

Skin Atrophy Profile
Head‑to‑head
Mild, transient atrophy; fluorinated triamcinolone acetonide produced severe, persistent atrophy; unesterified cortisol produced none

Supports atrophogenicity endpoint profiling; non‑fluorinated comparator context.

Intradermal injection model in UVL‑inflamed human skin.

Skin atrophy Corticosteroid safety Intradermal assay

Enzymatic Stability of 17-Ester Configuration

In vitro enzymic hydrolysis studies demonstrated that hydrocortisone 17-esters are essentially resistant to hog liver and mouse skin esterases, whereas the corresponding 21-esters are highly susceptible to rapid hydrolysis [1]. This finding, confirmed earlier with betamethasone valerate positional isomers, establishes a core structure-stability rule: the 17α-ester configuration sterically shields the ester carbonyl from esterase access, while the 21-position remains enzymatically labile [1]. This differential stability directly controls the residence time of the intact active 17-monoester species in viable skin tissue.

Enzymatic Stability
Method context
17‑ester configuration resistant to hog liver and mouse skin esterases; 21‑ester rapidly hydrolyzed

Method context: 17‑ester enzymatic resistance supports intact‑species detection in skin metabolism studies.

Class‑level inference from cortisol 17‑butyrate data; shared 17‑ester geometry.

Esterase resistance Prodrug stability Topical drug design

Lipophilicity Enhancement Over Cortisol

The computed octanol-water partition coefficient (LogP) of cortisol 17-valerate is approximately 3.52 , compared with measured LogP values for cortisol (hydrocortisone) in the range of 1.5–2.0 [1]. This represents an approximately 2.3-log-unit increase in lipophilicity, corresponding to a roughly 200-fold increase in octanol-water partition coefficient. The elongation of the ester chain from acetate to butyrate to valerate at the C-17 position correlates with progressive increases in both lipophilicity and GR binding affinity [2]. Enhanced lipophilicity facilitates stratum corneum partitioning and intracellular receptor access, contributing to the improved topical potency of the valerate ester over unmodified hydrocortisone.

Lipophilicity (LogP)
Data to verify
Computed LogP ~3.52 vs. cortisol LogP ~1.5–2.0 (Δ ≈ +1.5–2.3 units, ~30–200× increase)

Supports formulation-permeability interpretation; LogP shift context.

Computed LogP (MolBase); experimental cortisol values from literature.

Lipophilicity LogP Skin penetration

Cortisol 17-Valerate: Research and Industrial Applications


Reference Standard for Vasoconstrictor Assay Panels

The quantitated vasoconstrictor activity of cortisol 17-valerate 0.2% cream, anchored at 1.00 in the Sefton et al. multi-product comparison table [1], makes it an ideal internal reference standard for human skin blanching bioequivalence studies. It occupies a mid-range ordinal position between low-potency triamcinolone acetonide 0.1% (0.32) and high-potency fluocinonide 0.05% (1.50), providing a stable, non-fluorinated calibration point [1]. Procurement of analytical-grade cortisol 17-valerate supports reproducible potency ranking of novel topical formulations across laboratories.

GR Binding Selectivity in SAR Studies

The 11.5-fold enhanced GR binding affinity of cortisol 17-valerate over cortisol, and its 35.9-fold advantage over cortisol 21-valerate, makes it a critical tool compound for dissecting the contribution of the C-17 ester position and chain length to receptor engagement [1]. In SAR panels, cortisol 17-valerate serves as the C5 17-ester reference point against which both shorter (acetate, butyrate) and longer esters, as well as 17,21-diesters, can be systematically compared. Its intermediate affinity between cortisol 17-butyrate (12.4) and cortisol 17-acetate (1.14) further anchors the chain-length–affinity relationship [1].

Non-Fluorinated Comparator for Atrophogenicity Studies

The evidence that cortisol 17-valerate produces only mild, transient skin atrophy—contrasting sharply with the severe, persistent atrophy induced by fluorinated triamcinolone acetonide in the same intradermal model [1]—positions this compound as the preferred non-fluorinated medium-potency comparator in chronic dermal safety pharmacology. Studies investigating the molecular mechanisms of glucocorticoid-induced skin thinning (collagen suppression, fibroblast apoptosis) benefit from including cortisol 17-valerate alongside fluorinated and ultra-high-potency agents to establish a graded atrophogenicity dose-response relationship [2].

Stable 17-Ester Probe for Skin Metabolism Studies

The demonstrated resistance of the 17-ester configuration to tissue esterase hydrolysis [1], combined with the quantified LogP of ~3.52 [2], makes cortisol 17-valerate a valuable probe for Franz diffusion cell and reconstructed human epidermis (RHE) permeation studies. Unlike 21-esters that undergo rapid intra-cutaneous hydrolysis, the intact 17-valerate species persists in viable epidermis, enabling accurate determination of parent compound flux, tissue partitioning, and receptor occupancy without confounding by rapid metabolic degradation [1][3]. This stability is essential for generating reproducible pharmacokinetic parameters in topical formulation development.

Application
Selection Property
Validation Focus
Vasoconstrictor assay reference
Mid‑range ordinal calibration
Blanching AUC ranking consistency
GR binding SAR studies
C‑17 ester chain‑length affinity probe
Binding affinity vs. unmodified cortisol
Atrophogenicity profiling
Non‑fluorinated structure comparator
Skin atrophy severity grading
Topical skin metabolism studies
17‑ester enzymatic stability
Intact parent flux determination

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